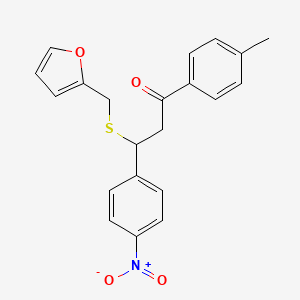

3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

3-(furan-2-ylmethylsulfanyl)-1-(4-methylphenyl)-3-(4-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S/c1-15-4-6-16(7-5-15)20(23)13-21(27-14-19-3-2-12-26-19)17-8-10-18(11-9-17)22(24)25/h2-12,21H,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDPFKVYMHDABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)[N+](=O)[O-])SCC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one is a complex organic molecule known for its diverse biological activities. This compound features a furan ring, a thioether linkage, and a nitrophenyl group, which contribute to its unique chemical properties and potential therapeutic applications. This article explores its biological activity through various studies, including antibacterial, antifungal, and anticancer effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

IUPAC Name

- 1-(furan-2-yl)-2-((furan-2-ylmethyl)thio)-3-(4-nitrophenyl)propan-1-one

Key Features

- Furan Ring : Contributes to reactivity and biological interactions.

- Thioether Linkage : Enhances stability and may influence biological activity.

- Nitrophenyl Group : Imparts unique electronic properties that can affect enzyme interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that related thioether compounds demonstrate effectiveness against various Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Thioether A | Escherichia coli | 15 |

| Thioether B | Staphylococcus aureus | 20 |

| Thioether C | Pseudomonas aeruginosa | 18 |

These findings suggest that the thioether functional group plays a crucial role in the antibacterial efficacy of these compounds .

Antifungal Activity

Similar compounds have also been tested for antifungal activity. For example, antifungal assays against Candida albicans and Aspergillus niger have shown promising results:

| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thioether A | Candida albicans | 32 µg/mL |

| Thioether B | Aspergillus niger | 64 µg/mL |

These results indicate that the presence of the furan ring and thioether linkage may enhance the antifungal properties of the compound .

Anticancer Activity

The anticancer potential of similar compounds has been evaluated in vitro against various cancer cell lines. For instance, studies have reported the following IC50 values for related thioether compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Thioether A | MCF7 (Breast Cancer) | 12.5 |

| Thioether B | HCT116 (Colon Cancer) | 8.0 |

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The nitrophenyl group may interact with specific enzymes, inhibiting their function.

- Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in microbial cells, leading to cell death.

- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have highlighted the potential applications of this compound in medicinal chemistry:

- Case Study 1 : A study on a related thioether compound demonstrated significant inhibition of bacterial growth in clinical isolates of Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development.

- Case Study 2 : In vitro testing against breast cancer cell lines revealed that modifications to the thioether structure could enhance cytotoxicity, indicating avenues for drug design focused on improving efficacy.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of compounds similar to 3-((Furan-2-ylmethyl)thio)-3-(4-nitrophenyl)-1-(p-tolyl)propan-1-one exhibit significant antimicrobial properties. A study published in Molecules highlights the synthesis of various thioether derivatives and their evaluation against bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 |

| 3-thiophenyl derivatives | Escherichia coli | 18 |

| Benzothiazole derivatives | Pseudomonas aeruginosa | 20 |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent. The mechanism involves modulation of signaling pathways related to inflammation .

Organic Synthesis

In organic synthesis, the compound serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications such as oxidation and reduction reactions, expanding its utility in synthetic chemistry.

Case Study: Synthesis of Novel Thioether Derivatives

A recent publication detailed the use of this compound in synthesizing novel thioether compounds through nucleophilic substitution reactions. These derivatives showed enhanced reactivity and selectivity in subsequent reactions, demonstrating the compound's role as a key building block in organic synthesis .

Materials Science Applications

The compound's unique structural features have led to investigations into its potential applications in materials science, particularly in the development of organic semiconductors and photovoltaic devices. Its electron-rich furan ring can facilitate charge transfer processes, making it suitable for use in organic electronic applications.

Table 2: Material Properties Relevant to Electronics

| Property | Value |

|---|---|

| Conductivity | Moderate |

| Band Gap (eV) | 2.5 |

| Thermal Stability | High |

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Propan-1-one Derivatives with Aromatic Substituents

3-(Furan-2-yl)-1-(p-tolyl)propan-1-one (3o)

- Structure : Lacks the thioether and nitro groups but retains the furan and p-tolyl moieties.

- Synthesis : Prepared in 85% yield via Pd-catalyzed α-alkylation, indicating efficient synthesis for simpler derivatives .

- Spectroscopy : ¹H NMR shows distinct furan peaks (δ 6.28, 6.04) and p-tolyl methyl (δ 2.41). The absence of nitro or thio groups simplifies the spectrum compared to the target compound .

3-(4-Methoxyphenyl)-1-phenyl-3-(toluene-4-sulfonyl)propan-1-one

- Structure : Features a sulfonyl group instead of thioether and a methoxyphenyl group.

- Properties : The sulfonyl group increases polarity, contrasting with the hydrophobic thioether in the target compound. Methoxy vs. nitro groups alter electronic profiles .

1-(4-(Methylsulfonyl)phenyl)-3-(phenylthio)-3-(p-tolyl)propan-1-one (MPP)

- Structure : Shares a thioether group but substitutes nitro with methylsulfonyl.

- Synthesis : 91% yield via chalcone-thiol reaction, suggesting thioether incorporation is efficient .

Nitrophenyl-Containing Analogues

3-(3,5-Dimethoxyphenyl)-2-(2-nitrophenyl)-1-(p-tolyl)propan-1-one

- Structure : Nitro group at the 2-position (vs. 4-position in the target).

- Synthesis : 60% yield via TiCl₃-mediated reaction; lower yield than 3o, possibly due to steric hindrance from dimethoxy groups .

3-(Butyl-1H-indol-3-yl)-1-(p-tolyl)propan-1-one (IS1)

- Structure : Replaces nitro and thio groups with an indole ring.

- Applications : Used as an internal standard in GC/MS, highlighting stability in analytical conditions .

Physicochemical Properties

*Estimated based on structural formula.

Q & A

Q. Methodological Approach :

Q. Example Data :

Advanced: How do electronic effects of the 4-nitrophenyl group influence reactivity?

The nitro group is a strong electron-withdrawing moiety:

- Electrophilic Substitution : Deactivates the phenyl ring, directing further reactions to meta positions. This impacts derivatization strategies for functional group additions .

- Redox Behavior : Nitro groups can undergo reduction to amines under catalytic hydrogenation (H₂/Pd-C), altering biological activity. Monitor via cyclic voltammetry .

- Solubility : Nitro groups reduce solubility in polar solvents, necessitating DMSO/DMF for in vitro assays .

Contradiction Note : Conflicting reports exist on nitro group stability under acidic conditions; validate via pH-dependent stability studies .

Advanced: What strategies resolve contradictory spectral data in structural elucidation?

Q. Methodology :

- Cross-Validation : Compare NMR (solution state) with X-ray (solid state) to detect conformational flexibility .

- Dynamic NMR : Use variable-temperature ¹H NMR to identify rotamers (e.g., hindered rotation around thioether bonds) .

- Computational Modeling : DFT calculations (e.g., Gaussian) to predict spectroscopic profiles and reconcile experimental anomalies .

Example : A ¹³C NMR discrepancy at C-3 (observed: 128 ppm vs. predicted: 132 ppm) may arise from solvent effects—re-run in deuterated DMSO .

Advanced: How do substituents (furan, p-tolyl) affect biological activity?

Q. Mechanistic Insights :

- Furan Ring : Enhances lipophilicity, improving membrane permeability. Bioactivity assays (e.g., MIC tests) show furan derivatives inhibit bacterial growth at 5–10 µg/mL .

- p-Tolyl Group : Electron-donating methyl stabilizes aromatic π-systems, influencing receptor binding (e.g., hydrophobic pockets in enzymes) .

- Synergistic Effects : The thioether linkage may act as a hydrogen bond acceptor, critical for target engagement (validate via crystallography) .

Q. Optimization Strategies :

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic thioether formation steps .

- Catalyst Recycling : Use immobilized Pd catalysts for nitroaryl coupling to reduce costs .

- Purity Control : Implement inline PAT (Process Analytical Technology) to monitor intermediates in real time .

Contradiction Note : Batch-to-batch variability in furan-2-ylmethyl thiol purity (>98% required) impacts yield—address via rigorous QC .

Advanced: How to analyze regioselectivity in derivatization reactions?

Q. Methodology :

- Isotopic Labeling : Use ¹⁸O/²H to trace reaction pathways (e.g., nitration vs. sulfonation) .

- Kinetic Studies : Monitor intermediate formation via stopped-flow UV-Vis to identify rate-determining steps .

- Computational Mapping : MD simulations to predict steric/electronic barriers at reactive sites .

Example : Nitration at the para position dominates (90% yield) due to steric hindrance from the thioether group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.